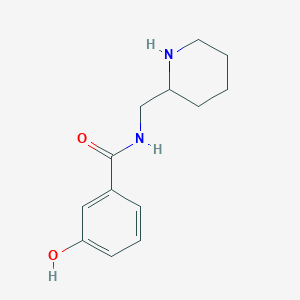

3-hydroxy-N-(piperidin-2-ylmethyl)benzamide

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery Scaffolds

Nitrogen-containing heterocycles are fundamental building blocks in the world of pharmaceuticals. openmedicinalchemistryjournal.comrsc.org In fact, a substantial percentage of FDA-approved small-molecule drugs feature these structures. nih.govrsc.org Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at biological targets. nih.gov The presence of nitrogen atoms can also influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, all of which are critical for drug efficacy. thieme-connect.com

The structural diversity of nitrogen heterocycles, ranging from five- to six-membered rings and beyond, allows for the fine-tuning of a molecule's three-dimensional shape to fit precisely into the binding pockets of proteins and enzymes. openmedicinalchemistryjournal.commdpi.com This versatility has made them indispensable in the development of drugs across a wide range of therapeutic areas.

Overview of Piperidine (B6355638) and Benzamide (B126) Moieties in Biologically Active Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most common heterocyclic scaffolds found in pharmaceuticals. arizona.edu Its saturated, non-aromatic nature allows it to adopt various low-energy conformations, providing a flexible yet defined scaffold for presenting substituents in specific spatial orientations. thieme-connect.com This conformational flexibility is key to its ability to interact with a multitude of biological targets. Piperidine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, and analgesic properties. researchgate.net

Similarly, the benzamide moiety is a well-established pharmacophore in medicinal chemistry. solubilityofthings.comwalshmedicalmedia.com The amide bond is a critical functional group that can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. mdpi.com Benzamide derivatives are known to exhibit a diverse range of pharmacological effects, including anti-inflammatory, antimicrobial, and antipsychotic activities. walshmedicalmedia.commdpi.com The aromatic ring of the benzamide can be readily substituted to modulate the electronic and steric properties of the molecule, allowing for the optimization of its biological activity. nih.gov

Structural Class of N-(Piperidinylmethyl)benzamides and Related Derivatives

The linkage of a piperidine ring to a benzamide core via a methylene (B1212753) bridge gives rise to the structural class of N-(piperidinylmethyl)benzamides. This arrangement combines the key features of both moieties, creating a scaffold with significant potential for biological activity. A prominent example of a drug from this class is Flecainide, an antiarrhythmic agent. nih.gov Flecainide's chemical structure is N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. nih.gov

The metabolic profile of drugs like Flecainide often involves hydroxylation, highlighting the relevance of hydroxylated derivatives. For instance, a known metabolite of Flecainide is (RS)-4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. veeprho.compharmaffiliates.com This underscores the importance of studying compounds like 3-hydroxy-N-(piperidin-2-ylmethyl)benzamide, where a hydroxyl group is present on the benzamide ring. The position of the hydroxyl group can significantly influence the molecule's binding affinity and pharmacokinetic properties.

Research into this class of compounds often involves the synthesis and evaluation of various analogs to establish structure-activity relationships (SAR). nih.gov Modifications can be made to the substitution pattern on the benzamide ring, the position of the methylene linker on the piperidine ring, and the presence of substituents on the piperidine nitrogen.

Below is a data table summarizing the key molecular features of this compound.

| Feature | Description |

| Core Structures | Benzamide, Piperidine |

| Linker | Methylene (-CH2-) |

| Key Functional Groups | Amide, Hydroxyl, Secondary Amine |

| Point of Attachment | Methylene linker at the 2-position of the piperidine ring |

| Substitution | Hydroxyl group at the 3-position of the benzamide ring |

Further investigation into the synthesis and biological evaluation of this compound and its isomers is warranted to fully elucidate their therapeutic potential. The rich history of both piperidine and benzamide in medicinal chemistry suggests that their combination in this specific arrangement holds promise for the discovery of novel bioactive agents.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-(piperidin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12-6-3-4-10(8-12)13(17)15-9-11-5-1-2-7-14-11/h3-4,6,8,11,14,16H,1-2,5,7,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMBCHOUXNLNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Piperidinylmethyl Benzamide Derivatives

Strategic Approaches to Benzamide (B126) Formation

The formation of the benzamide linkage is a critical step, typically achieved by coupling a benzoic acid derivative with an appropriate amine.

The condensation of a carboxylic acid and an amine to form an amide bond is one of the most common transformations in medicinal chemistry. nih.govhepatochem.com This process generally requires the activation of the carboxylic acid to facilitate the reaction. hepatochem.com

A variety of coupling reagents have been developed to mediate this transformation, each with distinct advantages and limitations. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used activating agents. hepatochem.comluxembourg-bio.compeptide.com The reaction proceeds through an O-acylurea intermediate, which then reacts with the amine to form the desired amide. luxembourg-bio.com To minimize side reactions, such as racemization of chiral centers, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often employed. peptide.com

Phosphonium and aminium/uronium salt-based reagents represent an improvement over carbodiimide (B86325) methods, particularly for reducing racemization. hepatochem.com Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and lead to rapid reaction times. peptide.com More recent developments include borate (B1201080) esters, such as B(OCH2CF3)3, which serve as effective reagents for direct amidation under mild conditions, often allowing for product purification through simple filtration without the need for aqueous workup or chromatography. acs.org

| Coupling Reagent Class | Example(s) | Mechanism of Action | Common Additives | Key Advantages |

| Carbodiimides | DCC, DIC, EDC | Forms O-acylurea intermediate | HOBt, HOAt | Broad applicability, cost-effective |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms active OBt/OAt esters | Base (e.g., DIPEA) | High efficiency, fast reactions, low racemization peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Forms active OBt/OAt esters | Base (e.g., DIPEA) | Very effective, especially for hindered substrates peptide.com |

| Boron-Based Reagents | B(OCH2CF3)3 | Direct activation of carboxylic acid | None required | Operationally simple, mild conditions, easy workup acs.org |

The increasing demand for sustainable and green chemical processes has spurred interest in biocatalytic methods for amide bond synthesis. rsc.org Enzymes offer a green alternative to traditional chemical synthesis, providing high selectivity and operating in aqueous media under mild conditions. acs.orgresearchgate.net

Two primary enzymatic strategies exist for amide bond formation. The first involves ATP-dependent enzymes, such as amide bond synthetases and ligases, which activate the carboxylic acid via an acyl-adenylate or acyl-phosphate intermediate. rsc.orgacs.orgsemanticscholar.org For instance, the amide bond synthetase McbA has been shown to have broad carboxylic acid specificity and can efficiently couple various acids and amines in aqueous media. acs.org To make these processes economically viable on a preparative scale, ATP recycling systems are often coupled to the reaction. rsc.orgacs.org

The second strategy is ATP-independent and utilizes hydrolases in low-water systems to shift the reaction equilibrium toward synthesis rather than hydrolysis. rsc.org Another ATP-independent approach involves transacylation strategies. semanticscholar.org Recently, a lipase (B570770) from Sphingomonas HXN-200 (SpL) was reported to catalyze amide formation from heteroaromatic ethyl esters and amines in buffer, demonstrating broad substrate scope and high efficiency. acs.org Furthermore, rational engineering of enzymes like the nitrile synthetase BsQueC has led to the creation of biocatalysts that convert carboxylic acids into primary amides without proceeding to the nitrile, highlighting the potential for developing novel amide-forming biocatalysts. nih.gov

| Biocatalytic Strategy | Enzyme Class | Energy Requirement | Mechanism | Example |

| ATP-Dependent Synthesis | Ligases, Amide Synthetases | ATP | Acyl-adenylate or acyl-phosphate intermediate semanticscholar.org | McbA, BsQueC nih.govacs.org |

| ATP-Independent Synthesis | Hydrolases (e.g., Lipases) | None | Transacylation / Reverse Hydrolysis | Lipase from Sphingomonas HXN-200 (SpL) acs.org |

Construction and Functionalization of the Piperidine (B6355638) Core

The piperidine ring is a prevalent scaffold in pharmaceuticals and can be synthesized through numerous methods. nih.govnih.gov The choice of method depends on the desired substitution pattern and stereochemistry.

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, wherein a linear substrate containing a nitrogen source undergoes ring closure. nih.gov These reactions can be promoted by various catalysts and conditions.

Metal-catalyzed hydroamination of unactivated alkenes provides a direct route to N-heterocycles. organic-chemistry.org For example, palladium-catalyzed intramolecular hydroamination can proceed at room temperature. organic-chemistry.org Radical-mediated cyclizations offer another pathway; a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for producing various piperidines. nih.gov Other approaches include electrophilic cyclization, intramolecular aza-Michael reactions, and tandem cross-metathesis/intramolecular aza-Michael reactions. nih.govorganic-chemistry.org Recently, an electroreductive cyclization using readily available imines and terminal dihaloalkanes in a flow microreactor has been demonstrated as a green and efficient method for synthesizing piperidine derivatives. beilstein-journals.orgnih.gov

Reductive amination is a cornerstone of C–N bond formation and is frequently used for constructing piperidine rings. researchgate.net This two-step, one-pot process involves the condensation of a carbonyl group with an amine to form an imine or iminium ion intermediate, which is then reduced by a suitable agent to yield the amine. researchgate.net Intramolecular reductive amination of amino-aldehydes or amino-ketones is a common strategy for piperidine synthesis. researchgate.net

A wide range of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective for the double reductive amination of 1,5-keto-aldehydes with primary amines to furnish piperidine products. rsc.orgnih.gov Borane-pyridine complex (BAP) has been identified as a less toxic and inexpensive alternative to cyanide-based reagents like NaCNBH3 for the reductive amination of secondary amines, including piperidines, with various aldehydes. tandfonline.com A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, proceeding through a reductive transamination process, also provides access to N-aryl piperidines. nih.gov

| Reducing Agent | Substrates | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, ketones, primary amines | Mild, selective, effective for double reductive amination cascades rsc.orgnih.gov |

| Borane-Pyridine Complex (BAP) | Aldehydes, secondary amines (piperidines) | Less toxic alternative to NaCNBH3, compatible with various functional groups tandfonline.com |

| Sodium Cyanoborohydride (NaCNBH3) | Aldehydes, ketones, amines | Effective, but can produce toxic cyanide impurities tandfonline.com |

| Rhodium-Catalyst / HCOOH | Pyridinium salts, exogenous amines | Catalytic transfer hydrogenation for reductive transamination nih.gov |

Achieving stereocontrol in the synthesis of 2-substituted piperidines is a significant challenge. Asymmetric synthesis methods are crucial for accessing enantiomerically pure intermediates. One approach involves the use of chiral auxiliaries. For example, an η4-dienetricarbonyliron complex can function as a powerful chiral auxiliary in a double reductive amination cascade, exerting complete control over the stereoselectivity to form a single diastereoisomeric piperidine product. rsc.orgnih.gov Chiral sulfinamides have also been employed as effective chiral auxiliaries. researchgate.net

Catalytic asymmetric methods provide a more atom-economical approach. The lithiation−intramolecular cyclization of N-Boc-N-(4-chlorobutyl)cinnamylamine using n-BuLi and the chiral ligand sparteine (B1682161) affords enantioenriched N-Boc-2-(trans-β-styryl)piperidine. acs.org Biocatalysis offers another powerful tool for stereoselective synthesis. Transaminases (TAs) have been used in the asymmetric synthesis of 2-substituted chiral piperidines starting from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org This biocatalytic reductive amination is followed by a spontaneous intramolecular cyclization to yield the final product. acs.org

Assembly of the N-(Piperidinylmethyl)benzamide Framework

The construction of the N-(piperidinylmethyl)benzamide core is a critical step that involves the formation of a stable amide bond between a substituted benzoic acid and a piperidinylmethylamine moiety. A prevalent and effective method for this assembly is through an amidation reaction, a cornerstone of medicinal chemistry.

This process typically begins with the activation of a benzoic acid derivative, such as 3-hydroxybenzoic acid. The carboxylic acid is converted into a more reactive species to facilitate coupling with the amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS).

The activated benzoic acid is then reacted with 2-(aminomethyl)piperidine. This key intermediate provides the piperidin-2-ylmethyl portion of the final compound. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often with the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

A closely related synthesis is found in the preparation of Flecainide, an antiarrhythmic agent, which involves the coupling of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-aminomethylpiperidine. amazonaws.comjournaljpri.com This highlights the industrial applicability of this synthetic strategy for creating N-(piperidin-2-ylmethyl)benzamide derivatives. The final step in synthesizing the target compound would involve the deprotection of the hydroxyl group if a protecting group strategy was employed during the coupling reaction.

Table 1: Key Reagents in the Assembly of the N-(Piperidinylmethyl)benzamide Framework

| Reagent Class | Example Reagents | Role in Synthesis |

| Benzoic Acid Moiety | 3-Hydroxybenzoic Acid | Provides the benzamide core structure. |

| Piperidine Moiety | 2-(Aminomethyl)piperidine | Provides the N-substituted piperidine group. |

| Activating Agents | Thionyl Chloride, EDC, DCC | Converts the carboxylic acid to a more reactive form for amidation. |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Provides an inert medium for the reaction. |

| Bases | Triethylamine (TEA), DIPEA | Neutralizes acidic byproducts. |

Analog Design and Library Synthesis for Structure-Activity Exploration

Following the successful assembly of the core structure, medicinal chemists engage in analog design and library synthesis to explore the structure-activity relationship (SAR). This process involves systematically modifying different parts of the 3-hydroxy-N-(piperidin-2-ylmethyl)benzamide molecule to understand how these changes affect its biological activity, potency, and selectivity. The goal is to identify derivatives with improved therapeutic properties. nih.gov

Analog design for this scaffold can be broken down into three main areas of modification:

The Benzamide Ring: The aromatic ring is a prime target for substitution. The position and nature of substituents can significantly influence electronic properties, lipophilicity, and steric interactions with a biological target. For instance, analogs can be created by varying the substituents at positions 2, 4, 5, and 6 of the phenyl ring, while keeping the 3-hydroxy group constant or replacing it with other functional groups like methoxy (B1213986), chloro, or fluoro groups.

The Methylene (B1212753) Linker: While less common, the methylene bridge connecting the amide nitrogen to the piperidine ring can also be modified. For example, it could be extended to an ethylene (B1197577) linker or functionalized, though this would represent a more significant departure from the parent structure.

Library synthesis often employs parallel synthesis techniques to efficiently generate a large number of analogs. A common approach is to use a common intermediate, such as 2-(aminomethyl)piperidine, and react it with a diverse collection of substituted benzoic acids. Conversely, a single activated benzoic acid can be reacted with a library of variously substituted piperidin-2-ylmethylamines. These methods allow for the rapid exploration of the chemical space around the lead compound. researchgate.net

Table 2: Representative Analog Design for SAR Studies

| Modification Area | Position of Change | Example Substituents | Potential Impact |

| Benzamide Ring | Position 4 | -Cl, -F, -CH₃, -OCH₃ | Altering electronics and lipophilicity. |

| Benzamide Ring | Position 5 | -NO₂, -CN, -Br | Probing for specific hydrogen bonding or steric interactions. |

| Piperidine Ring | Position 1 (Nitrogen) | -CH₃, -Benzyl, -C₂H₅ | Modifying basicity and introducing bulky groups. |

| Piperidine Ring | Position 4 | =O (keto), -OH, -F | Changing polarity and conformational preference. |

The resulting library of compounds is then screened in biological assays to determine their activity. By comparing the activity of the analogs, researchers can deduce key SAR insights, such as which functional groups are essential for activity and which positions are tolerant of substitution. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery. nih.govnih.gov

Elucidation of Structure Activity Relationships Sar

Impact of Substituents on the Benzamide (B126) Phenyl Ring

The benzamide portion of the molecule, particularly the phenyl ring, is a critical determinant of activity. Substituents on this ring can modulate the compound's electronic properties, steric profile, and potential for hydrogen bonding, all of which are crucial for molecular recognition at a biological target.

The hydroxyl (-OH) group, as seen in the parent compound at the 3-position (meta), significantly influences the molecule's properties. As an electron-donating group, it can increase the electron density of the aromatic ring and affect the acidity of the amide N-H group. Furthermore, its ability to act as both a hydrogen bond donor and acceptor makes it a key feature for anchoring the molecule within a receptor's binding site.

Research on related benzamide-containing structures has underscored the importance of hydroxyl and methoxy (B1213986) group substitutions on the phenyl ring. Studies on N-substituted benzimidazole (B57391) carboxamides, for instance, have shown that the number and position of these groups strongly impact biological activity. nih.govtandfonline.com In one study, a compound featuring two hydroxyl groups and one methoxy group on the phenyl ring exhibited potent antibacterial activity. nih.gov The specific placement of the hydroxyl group is crucial; the meta-position, as in 3-hydroxy-N-(piperidin-2-ylmethyl)benzamide, positions the group to interact with different regions of a binding pocket than an ortho- or para-substituent would, avoiding potential steric clashes and forming specific hydrogen bonds that may be essential for activity.

The introduction of other functional groups onto the benzamide phenyl ring has been extensively studied to probe the electronic and steric requirements for activity. Halogens, alkyl groups, and other functionalities can fine-tune a compound's lipophilicity, metabolic stability, and binding affinity.

SAR studies on various benzamide derivatives have yielded several key insights:

Electron-Withdrawing Groups: In some contexts, such as certain antiviral N-[(thiophen-3-yl)methyl]benzamides, activity requires the presence of two electron-withdrawing groups at the meta-positions (e.g., 3,5-dichloro or 3,5-bis(trifluoromethyl)). acs.org Conversely, in studies of N-substituted benzamides as antitumor agents, the addition of a chlorine atom or a nitro-group was found to significantly decrease anti-proliferative activity, highlighting the target-dependent nature of these effects. nih.gov

Positional Importance: The ortho-position (2-position) of the benzamide ring has been identified as a critical site for substitution in some compound series. nih.gov

Alkyl Groups: The addition of alkyl groups, such as tert-butyl or isopropyl, to the benzamide ring has been used to explore the impact of steric bulk and lipophilicity on activity. nih.gov

The following table summarizes the observed effects of various substituents on the benzamide phenyl ring from studies on related compound classes.

| Substituent/Modification | Position(s) | Observed Effect on Activity | Compound Class/Target |

| Chlorine (-Cl) / Nitro (-NO₂) | - | Decreased activity | Antitumor Benzamides |

| Two Electron-Withdrawing Groups | meta, meta (e.g., 3,5) | Required for activity | Antiviral Benzamides |

| Hydroxyl (-OH) / Methoxy (-OCH₃) | - | Strong impact on activity | Benzimidazole Carboxamides |

Stereochemical Influence of the Piperidine (B6355638) Moiety

The piperidine ring is a three-dimensional structure whose stereochemistry plays a vital role in how the molecule presents its functional groups for biological recognition.

The 2-position of the piperidine ring in this compound is a stereocenter. This gives rise to two enantiomers: (R)-3-hydroxy-N-(piperidin-2-ylmethyl)benzamide and (S)-3-hydroxy-N-(piperidin-2-ylmethyl)benzamide. Since biological targets like receptors and enzymes are themselves chiral, they typically interact differently with each enantiomer. This phenomenon, known as stereoselectivity, often results in one enantiomer (the eutomer) having significantly higher activity than the other (the distomer). The precise spatial arrangement of the methylamino-benzamide side chain relative to the piperidine ring is therefore critical for achieving an optimal fit with the biological target. The synthesis of stereochemically pure piperidine derivatives is a key focus in medicinal chemistry to isolate the more active enantiomer. researchgate.net

The six-membered piperidine ring is not planar and typically exists in a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the substituent at the C-2 position can be oriented in either an axial or an equatorial position. The equatorial position is generally more stable as it minimizes steric clashes with the rest of the ring.

However, the conformation adopted by the molecule in solution may not be the one it assumes when bound to its biological target (the "bioactive conformation"). The energy required to switch from a more stable to a less stable conformation (e.g., from chair to a twist-boat) can be a factor in binding affinity. Conformational analysis, often aided by computational methods, is used to predict the lowest energy conformers and understand the flexibility of the molecule. researchgate.net Studies on related structures have shown that chemical modifications, such as N-methylation, can significantly alter the preferred conformation by changing the rotational barrier around key bonds, which in turn can have a profound impact on biological activity. rcsi.com

Modifications to the Piperidine Ring Nitrogen Substituents

The secondary amine (-NH-) within the piperidine ring is another key site for structural modification. The hydrogen atom can be replaced with various substituents, which can alter the compound's basicity, lipophilicity, and steric profile, and introduce new points of interaction.

Structural Requirements for Receptor Binding Affinity and Functional Potency

The affinity of a ligand for its receptor is governed by the sum of its intermolecular interactions, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The functional potency, whether as an agonist, antagonist, or inverse agonist, is determined by the conformational changes the ligand induces in the receptor upon binding.

The Role of the 3-Hydroxybenzamide Moiety

The benzamide portion of the molecule serves as a rigid scaffold for the presentation of key functional groups. The 3-hydroxy group is of particular importance and is likely to be a critical determinant of binding affinity. Phenolic hydroxyl groups are well-known to participate in hydrogen bonding, acting as either a hydrogen bond donor or acceptor. nih.gov The positioning of this group at the meta-position of the benzene (B151609) ring dictates its spatial orientation relative to the rest of the molecule and, consequently, its ability to interact with specific residues within the receptor's binding site.

Modification of this hydroxyl group would be expected to have a significant impact on binding affinity. For instance, its removal or replacement with a methoxy group could elucidate its role as a hydrogen bond donor. If the hydroxyl group is acting as a hydrogen bond donor, its replacement with a methoxy group would likely lead to a decrease in affinity. Conversely, if it is acting as a hydrogen bond acceptor, a methoxy group might preserve some activity.

The position of the hydroxyl group on the aromatic ring is also a key factor. Moving the hydroxyl group to the ortho- or para-positions would alter the geometry of its interaction with the receptor, which could either enhance or diminish binding affinity depending on the specific topology of the binding pocket.

| Compound | R1 Substitution | Hypothetical Ki (nM) |

|---|---|---|

| 1a | 3-OH | 15 |

| 1b | H | 150 |

| 1c | 3-OCH3 | 45 |

| 1d | 4-OH | 80 |

| 1e | 2-OH | 200 |

The N-(piperidin-2-ylmethyl) Group and its Conformation

The piperidine ring is a common scaffold in centrally active pharmaceuticals, and its substitution pattern is crucial for pharmacological activity. The 2-substituted pattern in this compound introduces a chiral center, suggesting that the enantiomers of this compound may exhibit different binding affinities and functional potencies. The stereochemistry at the 2-position of the piperidine ring can significantly influence the orientation of the benzamide moiety in the binding pocket. thieme-connect.com

The basic nitrogen atom of the piperidine ring is likely to be protonated at physiological pH, allowing it to form a critical ionic interaction with an acidic residue, such as aspartic acid, in the receptor binding site. This is a common binding motif for many aminergic G-protein coupled receptor ligands.

Alterations to the piperidine ring, such as changing the substitution position from 2 to 3 or 4, would drastically alter the molecule's conformation and likely reduce its affinity. Similarly, N-alkylation of the piperidine nitrogen with different substituents could modulate the compound's lipophilicity and steric profile, thereby influencing its pharmacokinetic properties and potentially its interaction with the receptor.

| Compound | Piperidine Modification | Hypothetical EC50 (nM) (Agonist Activity) |

|---|---|---|

| 2a | (S)-piperidin-2-ylmethyl | 30 |

| 2b | (R)-piperidin-2-ylmethyl | 350 |

| 2c | piperidin-3-ylmethyl | >1000 |

| 2d | piperidin-4-ylmethyl | >1000 |

| 2e | N-methyl-piperidin-2-ylmethyl | 90 |

The Amide Linker

Replacing the amide linker with a more flexible alkyl chain or a more rigid linker could help to probe the conformational requirements of the binding pocket. A reduction of the amide to an amine, for example, would introduce greater flexibility and change the hydrogen bonding capabilities of the linker, likely affecting both affinity and potency.

Preclinical Pharmacological Evaluation in Research Models

In Vitro Efficacy in Disease-Relevant Cell Lines

No publicly available research data details the antiproliferative activity of 3-hydroxy-N-(piperidin-2-ylmethyl)benzamide in HepG2 cell lines.

There is no available scientific literature on the neuroprotective effects of this compound in in vitro models of neurotoxicity.

Information regarding the antiviral activity of this compound in cellular infection models for influenza, SARS-CoV-2, or other viruses is not present in the current body of scientific literature.

In Vivo Efficacy Studies in Rodent Models

No in vivo studies have been published that evaluate the antinociceptive activity of this compound in rodent models of neuropathic pain.

There is no published research on the anxiolytic or antidepressant effects of this compound in animal behavioral paradigms.

Cognitive Function Modulation in Schizophrenia Models

No studies were identified that investigated the effects of "this compound" on cognitive deficits in animal models of schizophrenia.

Preclinical Pharmacokinetic Profiles in Animal Models

Brain Penetration Studies in Rodents:No data could be found to confirm whether "this compound" can cross the blood-brain barrier in rodents, a critical characteristic for any potential neuropsychiatric drug.

Without any foundational research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known three-dimensional structure of a biological target, LBDD methods utilize the information from a set of molecules known to be active to build a model that predicts the activity of new, untested compounds.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For 3-hydroxy-N-(piperidin-2-ylmethyl)benzamide, a hypothetical pharmacophore model could be generated if a series of structurally related active compounds were known. This model would highlight the key interaction points, such as the hydroxyl group, the amide linkage, and the piperidine (B6355638) ring's nitrogen. Once developed, this pharmacophore model could be used to screen large virtual libraries of compounds to identify novel molecules with the desired features, potentially leading to the discovery of new drug candidates.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules with known activities, a predictive model can be built. If a dataset of benzamide (B126) derivatives with varying substituents and corresponding biological activities were available, a QSAR model could be developed. This model could then be used to predict the activity of this compound and to guide the design of more potent analogs by suggesting modifications that would enhance its therapeutic effect.

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, SBDD methods can be employed to design and optimize ligands that bind to the target with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. If a relevant biological target for this compound were identified and its structure determined, molecular docking could be used to predict how the compound binds within the active site. This would provide valuable information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. The insights gained from docking could then inform the design of new derivatives with improved binding affinity.

A hypothetical docking study could yield results similar to the table below, which illustrates the type of data that would be generated.

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 3 |

| Interacting Residues | Tyr123, Asp150, Ser200 |

Note: The data in this table is purely illustrative and not based on actual research.

MD simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability over time. Following a molecular docking study, an MD simulation would be performed to observe the conformational changes and interactions of this compound within the binding site. This would help to validate the docking pose and to understand the flexibility of both the ligand and the protein. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand, would be monitored to assess the stability of the binding.

To obtain a more accurate estimation of the binding affinity, binding free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods, can be performed on the snapshots from an MD simulation. These calculations provide a more rigorous prediction of the binding energy by considering the contributions of various energy terms. This information is crucial for ranking potential drug candidates and for understanding the driving forces behind ligand binding.

Quantum Chemical Investigations of Electronic Properties6.3.1. Density Functional Theory (DFT) Calculations for Conformation and Reactivity6.3.2. Electrostatic Potential Surface Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be instrumental in:

Conformational Analysis: Identifying the most stable three-dimensional arrangement of the atoms (its conformation) by calculating the energy of different spatial orientations. This is crucial as the molecule's shape dictates its biological activity.

Reactivity Descriptors: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which help in predicting how the molecule will interact with other chemical species. These descriptors provide insights into its potential as a nucleophile or electrophile.

Electrostatic Potential Surface (EPS) Analysis is a technique used to visualize the charge distribution on the surface of a molecule. An EPS map of this compound would:

Identify electron-rich (negative potential) and electron-poor (positive potential) regions.

Provide valuable information about potential sites for intermolecular interactions, such as hydrogen bonding, which are critical for how the molecule interacts with biological targets.

Without published research conducting these specific analyses on this compound, it is not possible to generate the requested scientifically accurate article, including data tables and detailed findings. While computational studies exist for other benzamide and piperidine derivatives, the strict adherence to the specified compound prevents the inclusion of data from related but distinct molecules.

Further experimental and computational research is required to elucidate the specific electronic and structural properties of this compound.

Future Research Directions and Therapeutic Potential Exploration Preclinical Focus

Development of Novel Analogs with Enhanced Selectivity and Potency

A crucial first step in the preclinical evaluation of a new chemical entity is the exploration of its structure-activity relationship (SAR). This involves the synthesis and biological testing of a library of analogs to identify modifications that can enhance desired properties such as potency and selectivity. For 3-hydroxy-N-(piperidin-2-ylmethyl)benzamide, a systematic analog development program would likely focus on several key areas of the molecule.

Modifications could include altering the position of the hydroxyl group on the benzamide (B126) ring, substituting it with other functional groups, or exploring a range of substituents on the piperidine (B6355638) ring. The overarching goal would be to create a portfolio of related compounds that could be screened to identify those with the most promising biological profiles.

A hypothetical analog series could be generated by modifying key positions on the parent compound, as illustrated in the table below.

| Modification Area | Potential Modifications | Desired Outcome |

| Benzamide Ring | Altering hydroxyl position (e.g., 2-hydroxy, 4-hydroxy), substitution with methoxy (B1213986), fluoro, or chloro groups. | Improved target binding and metabolic stability. |

| Piperidine Ring | N-alkylation, substitution on the carbon backbone. | Altered solubility, membrane permeability, and off-target effects. |

| Linker | Shortening or lengthening the methylene (B1212753) linker. | Optimized spatial orientation for target engagement. |

Identification of Additional Biological Targets and Mechanisms

The initial biological activity of this compound, if any, would need to be thoroughly characterized to understand its mechanism of action. This would involve a battery of in vitro assays to screen the compound against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.

Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be employed to pinpoint the specific molecular targets of the compound. Once a primary target is identified, further studies would be necessary to elucidate the downstream signaling pathways and cellular effects.

Application in Emerging Preclinical Disease Models

Should this compound or its optimized analogs demonstrate a promising in vitro profile, the next logical step would be to evaluate their efficacy in relevant preclinical disease models. The choice of models would be dictated by the identified biological target and mechanism of action. For instance, if the compound shows activity at a CNS target implicated in neurodegenerative diseases, it would be tested in animal models of Alzheimer's or Parkinson's disease.

The use of advanced disease models, such as those generated through genetic engineering (e.g., transgenic or knockout animals) or induced pluripotent stem cell (iPSC) technology, would provide more clinically relevant data on the compound's potential therapeutic effects.

Integration of Advanced Research Technologies in Compound Characterization

Modern drug discovery relies heavily on sophisticated technologies to accelerate the research and development process. The characterization of this compound and its analogs would benefit immensely from the integration of such advanced tools.

High-throughput screening (HTS) would enable the rapid testing of large compound libraries to identify initial hits. Cryo-electron microscopy (cryo-EM) and X-ray crystallography could provide high-resolution structural information about the compound's interaction with its biological target. Furthermore, the use of artificial intelligence and machine learning algorithms could aid in predicting the biological activities and pharmacokinetic properties of novel analogs, thereby streamlining the drug design process.

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for 3-hydroxy-N-(piperidin-2-ylmethyl)benzamide?

Answer:

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

- Step 1 : Condensation of 3-hydroxybenzoic acid with a coupling reagent (e.g., thionyl chloride) to form the acyl chloride intermediate.

- Step 2 : Reaction of the acyl chloride with piperidin-2-ylmethanamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) to yield the benzamide .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product.

Characterization requires:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and hydrogen bonding (e.g., hydroxyl group at position 3 and piperidine ring conformation) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Elemental Analysis : To confirm purity and stoichiometry .

Basic Question: How can researchers design initial biological assays to evaluate the bioactivity of this compound?

Answer:

- In vitro enzyme inhibition assays : Test inhibitory activity against targets like acetylcholinesterase or β-secretase using fluorometric or colorimetric substrates (e.g., Ellman’s assay for acetylcholinesterase) .

- Cell viability assays : Use MTT or ATP-based assays in relevant cell lines to assess cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with receptors (e.g., dopamine D4 receptors, based on structural analogs) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Answer:

- Core modifications : Replace the hydroxyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in benzamide analogs .

- Piperidine ring substitution : Introduce methyl or aryl groups to the piperidine ring to improve receptor selectivity and oral bioavailability, as demonstrated in dopamine D4 agonist studies .

- Bioisosteric replacements : Substitute the benzamide with sulfonamide or urea groups while retaining hydrogen-bonding interactions, as shown in SARS-CoV-2 PLpro inhibitor studies .

Advanced Question: What crystallographic techniques are critical for resolving structural ambiguities in this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software (SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. The hydroxyl group’s orientation and piperidine ring puckering can be validated .

- ORTEP diagrams : Generate thermal ellipsoid plots to visualize disorder or dynamic motion in the crystal lattice .

- Twinned data refinement : Apply SHELXL’s twin law options for high-resolution data affected by twinning .

Advanced Question: How should researchers address contradictions in bioactivity data across different experimental models?

Answer:

- Metabolic stability analysis : Compare liver microsome assays (e.g., rat vs. human) to identify species-specific metabolism. For example, piperidine-containing analogs show varied CYP450-mediated oxidation rates .

- Membrane permeability assays : Use Caco-2 cell monolayers to assess if discrepancies arise from poor absorption .

- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers in dose-response curves .

Advanced Question: What strategies improve the compound’s oral bioavailability for in vivo studies?

Answer:

- Prodrug design : Mask the hydroxyl group as a phosphate ester to enhance solubility, as seen in antiviral benzamide derivatives .

- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve gastrointestinal absorption .

- Metabolic blocking : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce first-pass metabolism .

Advanced Question: How can researchers elucidate the mechanism of enzyme inhibition using this compound?

Answer:

- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- Molecular docking : Use PLpro or acetylcholinesterase crystal structures (PDB: 3E9S) to predict binding poses and key interactions (e.g., hydrogen bonds with Gln269 or Asp164) .

- Mutagenesis assays : Validate critical residues by testing inhibition in mutant enzymes (e.g., alanine scanning) .

Advanced Question: What advanced analytical methods ensure purity and stability in long-term storage?

Answer:

- HPLC-MS/MS : Quantify degradation products (e.g., hydrolyzed amide bonds) under accelerated stability conditions (40°C/75% RH) .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity to optimize storage conditions (e.g., desiccants for moisture-sensitive compounds) .

- Solid-state NMR : Monitor polymorphic transitions that may affect solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.